molecular formula C10H10FNO B8783651 1-(4-Fluorophenyl)cyclopropanecarboxamide CAS No. 133284-48-7

1-(4-Fluorophenyl)cyclopropanecarboxamide

Cat. No. B8783651
M. Wt: 179.19 g/mol
InChI Key: VQEGVEJEUOVINR-UHFFFAOYSA-N
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Patent
US08765767B2

Procedure details

LAH powder (0.153 g, 4.02 mmol) was added portionwise to a solution of 1-(4-fluorophenyl)cyclopropane carboxamide (0.6 g, 3.35 mmol) in THF (10 mL) at rt and the resulting mixture was heated to reflux for 1 h. The suspension was cooled to rt, quenched with MeOH (2 mL), and then 1N HCl (2 mL). The mixture was filtered through Celite, and the Celite washed with 1N HCl (2 mL). The filtrate was made basic with 50% NaOH, and extracted with EtOAc (3×10 mL). The organic extracts were washed with brine, dried over potassium carbonate, and concentrated. The residue was purified by silica gel chromatography using 0-20% 2M ammonia in MeOH/EtOAc as the eluent to give (1-(4-fluorophenyl)cyclopropyl)methanamine (0.5 g, 2.72 mmol, 81% yield) as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.35-7.22 (m, 2H), 7.04-6.92 (m, 2H), 2.75 (s, 2H), 1.15 (br. s., 2H), 0.84-0.68 (m, 4H). LCMS: m+1=166.0.
Name
Quantity
0.153 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2([C:17]([NH2:19])=O)[CH2:16][CH2:15]2)=[CH:10][CH:9]=1>C1COCC1>[F:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2([CH2:17][NH2:19])[CH2:15][CH2:16]2)=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.153 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CC1)C(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (2 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite washed with 1N HCl (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.72 mmol
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.